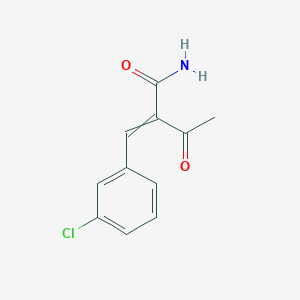

2-Acetyl-3-(3-chlorophenyl)acrylamide

Description

2-Acetyl-3-(3-chlorophenyl)acrylamide is an acrylamide derivative characterized by a 3-chlorophenyl group at the β-position and an acetyl substituent at the α-position of the acrylamide backbone. Acrylamides with halogenated aryl groups, such as 3-chlorophenyl, are frequently explored for antimicrobial, antiviral, and anti-inflammatory applications due to their electronic and steric effects on molecular interactions .

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)methylidene]-3-oxobutanamide |

InChI |

InChI=1S/C11H10ClNO2/c1-7(14)10(11(13)15)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,15) |

InChI Key |

AURXTIPUOQANMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) (E)-3-(3-chlorophenyl)-N-(3,4-diethoxyphenyl)acrylamide (LQM348)

- Substituents : N-linked 3,4-diethoxyphenyl group.

- Properties: Melting point: 158–160°C.

(b) (E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)acrylamide (LQM350)

(c) (E)-3-(3-chlorophenyl)-N-phenethylacrylamide (LQM445)

- Substituents : N-linked phenethyl group.

- Properties: Melting point: 132–134°C.

Key Structural Differences in 2-Acetyl-3-(3-chlorophenyl)acrylamide :

- The acetyl group at the α-position introduces a strong electron-withdrawing effect, which may alter electronic distribution and hydrogen-bonding capacity compared to N-aryl or N-alkyl substituents in analogs.

Physicochemical Properties

A comparative analysis of melting points and substituent effects is summarized below:

| Compound Name | Substituents | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|

| This compound (Target) | α-Acetyl, β-3-chlorophenyl | Not reported | Electron-withdrawing acetyl group |

| LQM348 | N-3,4-diethoxyphenyl | 158–160 | Enhanced solubility (ethoxy) |

| LQM350 | N-4-chlorophenyl | 145–147 | Increased hydrophobicity |

| LQM445 | N-phenethyl | 132–134 | Steric hindrance |

Note: The acetyl group in the target compound likely reduces basicity at the amide nitrogen compared to N-aryl analogs, affecting interactions with biological targets .

(a) Antimicrobial Activity

- ND-7 (a NOR derivative with 3-chlorophenyl): Exhibited MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis, highlighting the contribution of the 3-chlorophenyl group to antibacterial activity .

- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) thiophene carboxylates: Demonstrated antioxidant and anti-inflammatory activities, suggesting acrylamides with electron-withdrawing groups (e.g., cyano) may enhance radical-scavenging capacity .

(b) Antiviral Activity

- Substituents like 3,4-diethoxy may improve target binding through π-π interactions .

Inference for Target Compound : The acetyl group in this compound may modulate bioactivity by altering electron density or steric accessibility compared to analogs with N-aryl or alkyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.